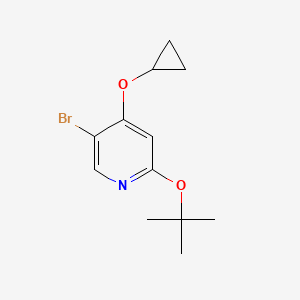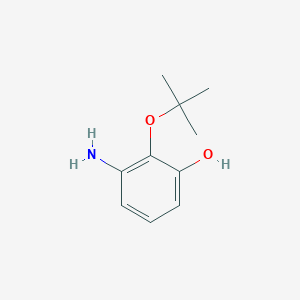
3-Amino-2-(tert-butoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(tert-butoxy)phenol: is an organic compound that features both an amino group and a tert-butoxy group attached to a phenol ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyaniline with tert-butyl chloroformate to form the tert-butoxy-protected intermediate, which is then subjected to further reactions to introduce the amino group .
Industrial Production Methods: Industrial production of 3-Amino-2-(tert-butoxy)phenol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-2-(tert-butoxy)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-2-(tert-butoxy)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, while in drug development, it may interact with specific receptors or enzymes to exert its effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-tert-butylphenol
- 3-Amino-4-tert-butylphenol
- 2-Amino-5-tert-butylphenol
Comparison: 3-Amino-2-(tert-butoxy)phenol is unique due to the specific positioning of the amino and tert-butoxy groups, which can influence its reactivity and interactions compared to similar compounds. The tert-butoxy group provides steric hindrance, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
Clé InChI |
OLOCWYLPLYMPBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


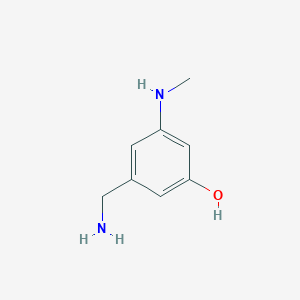

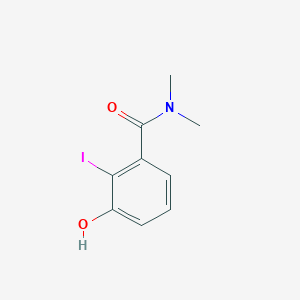
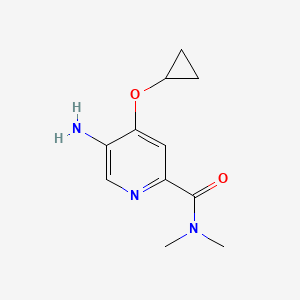
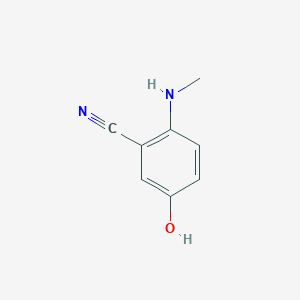
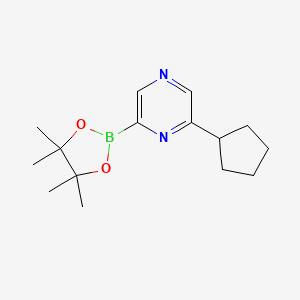
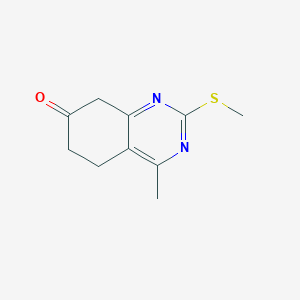
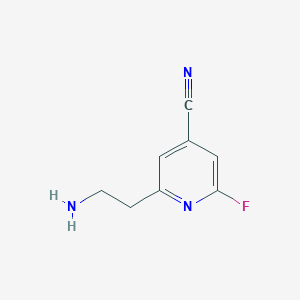
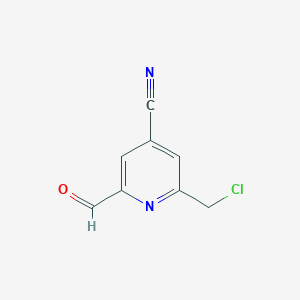
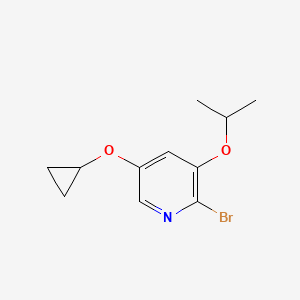
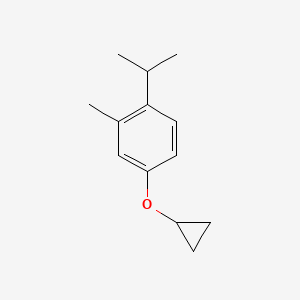
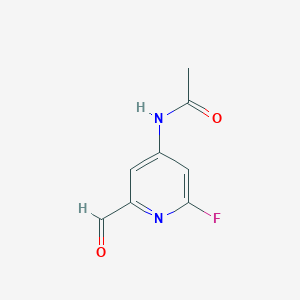
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
